

In-Depth Technical Guide to Butylphenyl Diphenyl Phosphate (BPDP)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)

Cat. No.: B1600314

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Butylphenyl Diphenyl Phosphate (BPDP), a versatile organophosphate compound. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and diverse applications, particularly focusing on its relevance in research and development.

Section 1: Core Molecular and Chemical Identity

Butylphenyl Diphenyl Phosphate, commonly abbreviated as BPDP, is an organophosphate ester. It is also referred to as Tert-Butylphenyl Diphenyl Phosphate. The identity of this compound is definitively established by its Chemical Abstracts Service (CAS) number: 56803-37-3.

Molecular Formula and Weight

The precise molecular composition and weight are fundamental parameters for any chemical entity used in a research setting. These values are crucial for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and in the interpretation of analytical data.

The molecular formula for BPDP has been determined to be C₂₂H₂₃O₄P[1][2][3][4][5][6][7][8][9][10][11]. Based on this formula, the calculated molecular weight is approximately 382.39 g/mol [2][4][5][6][7].

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₃ O ₄ P	[1][2][3][4][5][6][7][8][9][10][11]
Molecular Weight	382.39 g/mol	[2][4][5][6][7]
CAS Number	56803-37-3	

Structural Representation

The chemical structure of BPDP features a central phosphate group bonded to two phenyl groups and one butylphenyl group. The isomeric position of the butyl group on the phenyl ring can vary, with the para and tert-butyl isomers being common.

Caption: Generalized structure of Butylphenyl Diphenyl Phosphate.

Section 2: Synthesis and Manufacturing

The synthesis of BPDP is typically achieved through a multi-step process involving the reaction of phosphorus oxychloride with the corresponding phenols. A general preparation method involves the following steps:

- Reaction of Tert-butylphenol with Phosphorus Oxychloride: Tert-butylphenol is reacted with a portion of the total phosphorus oxychloride. This initial step forms a mixture of chlorinated phosphate intermediates.
- Addition of a Lewis Acid Catalyst: A Lewis acid, such as anhydrous aluminum trichloride, is introduced to catalyze the reaction.
- Reaction with Phenol: The remaining phosphorus oxychloride and phenol are then reacted with the intermediate mixture.
- Purification: The final product is purified through washing and desolvation processes to remove impurities and unreacted starting materials.

A patent describes a method that involves the dropwise addition of a solution of tert-butylphenol and a fraction of the phosphorus oxychloride to a reactor containing a Lewis acid and the rest of the phosphorus oxychloride. The mixture is then heated, followed by the addition of phenol and further heating. The final product is obtained after cooling, washing, and desolvation.

Section 3: Applications in Scientific Research and Industry

BPDP's primary utility stems from its properties as a flame retardant and a plasticizer. These characteristics make it a valuable additive in a wide range of polymeric materials.

Flame Retardant

As a flame retardant, BPDP is incorporated into plastics and other flammable materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Its mechanism of action involves the formation of a char layer upon heating, which insulates the underlying material from the heat source.

Plasticizer

BPDP also functions as a plasticizer, an additive that increases the plasticity or fluidity of a material. This property is particularly useful in polymer processing, as it can improve the workability and flexibility of the final product.

Electrochemical Sensing

An emerging application of BPDP is in the development of electrochemical sensors. It has been utilized in the construction of a sensor for the detection of heparin. This application highlights the potential for BPDP in the field of biomedical diagnostics and analytical chemistry.

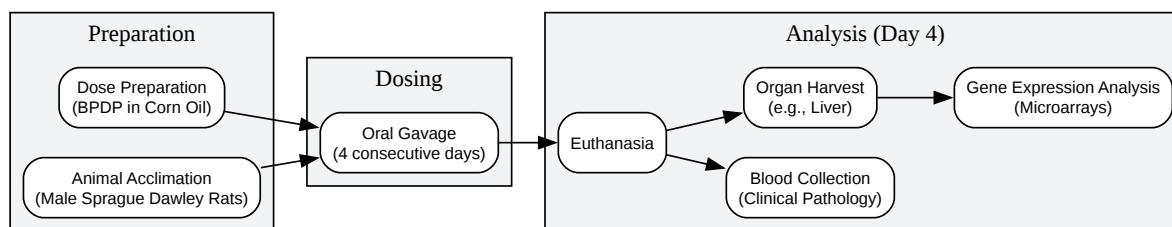
Section 4: Experimental Protocols

A critical aspect of utilizing any chemical in a research setting is the availability of well-defined experimental protocols. This section provides a detailed protocol for an *in vivo* toxicological study of BPDP, a crucial area of investigation for a compound with widespread use.

In Vivo Toxicological Assessment in a Rodent Model

The following protocol details a short-term in vivo study to assess the biological potency of BPDP in rats. This protocol is based on a study conducted by the National Institute of Environmental Health Sciences (NIEHS).

Objective: To determine the biological potency of tert-Butylphenyl Diphenyl Phosphate (BPDP) through a repeat-dose gavage study in male Sprague Dawley rats.


Materials:

- Tert-Butylphenyl Diphenyl Phosphate (CASRN 56803-37-3)
- Corn oil (vehicle)
- Male Sprague Dawley (Hsd:Sprague Dawley® SD®) rats
- Gavage needles
- Standard laboratory equipment for animal housing, dosing, and sample collection.

Experimental Procedure:

- Animal Acclimation: House male Sprague Dawley rats under standard laboratory conditions for a suitable acclimation period.
- Dose Preparation:
 - Prepare a stock solution of BPDP in corn oil.
 - Prepare serial dilutions to achieve the desired final concentrations. The doses used in the NIEHS study were 0 (vehicle control), 65, 129, 258, 516, and 1,033 mg/kg body weight[12][13]. These correspond to molar equivalencies of 0, 0.169, 0.338, 0.675, 1.35, and 2.7 mmol/kg, respectively[12][13].
- Dosing Regimen:

- Administer the prepared doses of BPDP or corn oil (vehicle) to the rats once daily for four consecutive days via oral gavage[12][13].
- Endpoint Analysis (Day 4):
 - On the fourth day of the study, euthanize the animals.
 - Collect blood for clinical pathology analysis.
 - Harvest organs, such as the liver, and record their weights.
 - Process tissue samples for gene expression studies (e.g., using microarrays) to assess transcriptional changes[12].

[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo toxicological study of BPDP.

Section 5: Biological Interactions and Toxicological Profile

Understanding the interaction of BPDP with biological systems is paramount for assessing its safety and potential therapeutic or adverse effects. Toxicological studies have shown that BPDP can influence various biological pathways.

Research has indicated that exposure to BPDP can lead to alterations in hedgehog signaling in murine limb bud cultures. Furthermore, in vivo studies have demonstrated that BPDP can affect liver weight and serum bile acid concentrations in rats[12]. These findings suggest that BPDP

has the potential to interact with and modulate biological systems, a critical consideration for drug development professionals and toxicologists.

Section 6: Conclusion

Butylphenyl Diphenyl Phosphate is a compound with significant industrial applications as a flame retardant and plasticizer. Its well-defined chemical identity, characterized by the molecular formula $C_{22}H_{23}O_4P$ and a molecular weight of 382.39 g/mol, provides a solid foundation for its use in quantitative scientific research. The availability of detailed in vivo toxicological protocols allows for the systematic investigation of its biological effects. As research into organophosphate esters continues, a thorough understanding of the properties and biological interactions of BPDP is essential for both ensuring its safe use and exploring its potential in new applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 2. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vivo Characterization of the Toxicological Properties of DPhP, One of the Main Degradation Products of Aryl Phosphate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101250200A - Synthetic method of bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite - Google Patents [patents.google.com]
- 8. BioLiP2: an updated structure database for biologically relevant ligand–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of tert-Butylphenyl Diphenyl Phosphate (CASRN 56803-37-3) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. niehs.nih.gov [niehs.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Butylphenyl Diphenyl Phosphate (BPDP)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600314#molecular-weight-and-formula-of-bpdp-ligand>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com